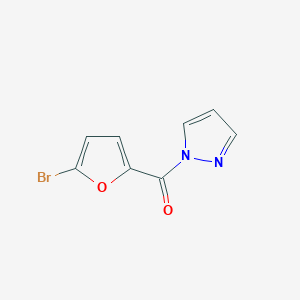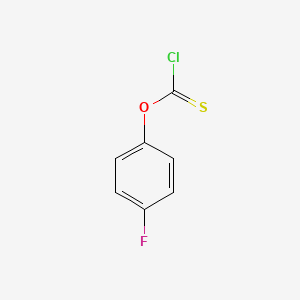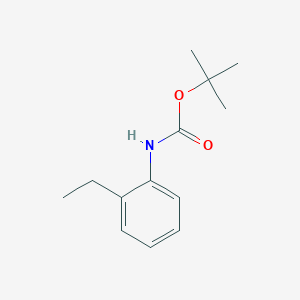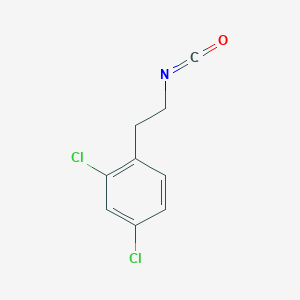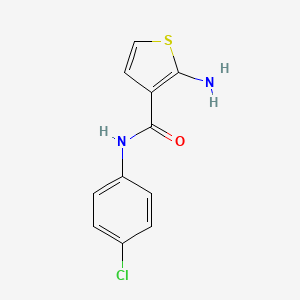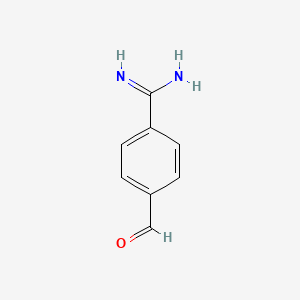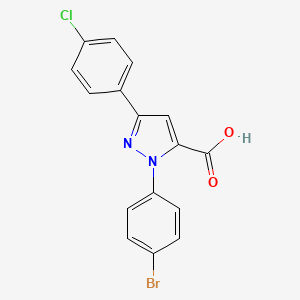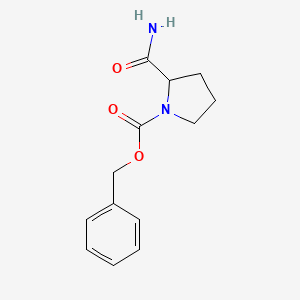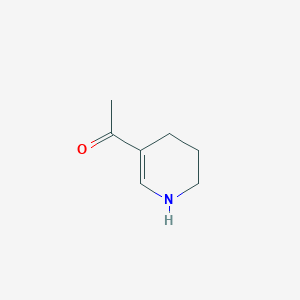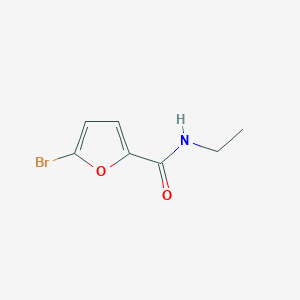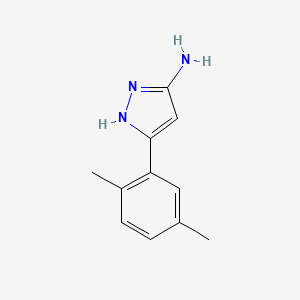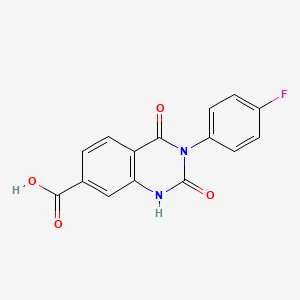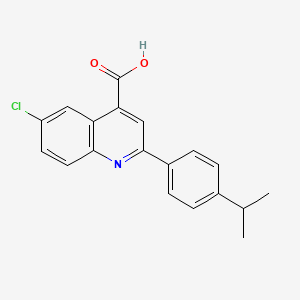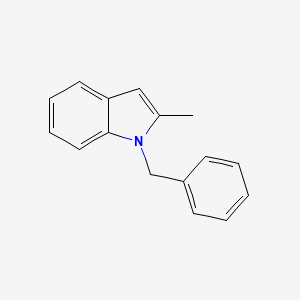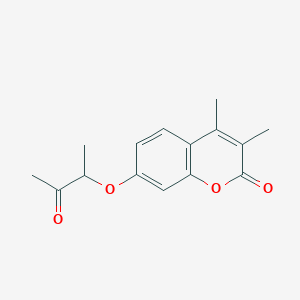
3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, is a derivative of chromene, a heterocyclic compound characterized by a benzopyran structure. Chromene derivatives are known for their diverse biological activities and potential therapeutic applications. The papers provided explore various chromene derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of chromene derivatives can be achieved through various methods. For instance, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines leads to the formation of cyclic phosphonic analogues of chromone . Another method involves the use of 3-hydroxy-3-methyl-1,1-dimethoxybutane as a reagent for dimethylchromenylation, which is a stable and accessible way to synthesize various dimethylchromens . Additionally, a novel method for preparing methyl 1,1a,2,7b-tetrahydro-2-oxocyclopropa[c]chromene-1a-carboxylate involves cyclopropanation of methyl coumarin-3-carboxylate .
Molecular Structure Analysis
The molecular structure of chromene derivatives is often determined using X-ray diffraction methods. For example, a novel psolaren derivative crystallizes in the monoclinic P21/c space group, with the molecule's fused phenyl and hetero-cycle rings being coplanar with each other . Another compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, forms a dimer and crystallizes in the monoclinic system .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions. The reaction with primary amines can lead to cyclic phosphonic analogues, while reactions with aromatic or secondary amines can result in hydrolysis . The synthesis of chromene derivatives can also involve condensation reactions, as seen with citral and meta-dihydric phenols .
Physical and Chemical Properties Analysis
The physicochemical properties of chromene derivatives are characterized using techniques such as elemental analysis, UV-, IR-, NMR spectroscopy, and HPLC. These methods help determine properties like melting point, molecular weight, and purity . The electronic structure of these compounds can be investigated using computational methods like Density Functional Theory (DFT), which provides insights into the molecular orbitals and electronic properties .
科学的研究の応用
Biochemical Sensing
3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one and related compounds have been studied for their application in biochemical sensing. For instance, a study by Mani et al. (2018) developed a highly sensitive coumarin–pyrazolone probe for detecting Cr3+ ions. This probe was effective in living cells, showcasing potential for bioimaging and sensing applications.
Anticancer Potential
Research by Mun et al. (2012) explored the structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs. This study highlighted the potential of these compounds as small molecule inhibitors in cancer therapy, particularly by targeting the hypoxia inducible factor-1 (HIF-1) pathway.
Cytotoxic and Antimicrobial Properties
Khan et al. (2004) synthesized derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one, showing potent cytotoxic and antibacterial activities. Compounds demonstrated significant plant growth inhibition and antifungal activity, indicating their potential in agricultural and pharmaceutical applications (Khan et al., 2004).
Antioxidant Activity
A study by Gao et al. (2019) isolated new isobenzofuranone derivatives from Phyllanthus emblica, showing good antioxidant activity. These findings suggest potential uses in health supplements or as natural antioxidants.
Anti-lipid Peroxidation and Enzyme Inhibition
Vlachou et al. (2023) synthesized a novel compound that exhibited significant anti-lipid peroxidation activity and soybean lipoxygenase inhibition. This indicates potential therapeutic applications in conditions associated with oxidative stress and inflammation.
Pharmaceutical Synthesis and Structure Analysis
Various studies have focused on the synthesis and structural analysis of chromene derivatives for potential pharmaceutical applications. For instance, Manolov et al. (2008) and Fattahi et al. (2018) have contributed to our understanding of the crystal structure and synthesis of chromene derivatives, aiding in the development of new pharmaceuticals.
Spectroscopic Analysis and Structural Properties
Research has also delved into the spectroscopic analysis of chromene derivatives, providing insights into their molecular structures and potential applications. Studies like that of Delgado Espinosa et al. (2017) explore the impact of chalcogen substitution on the structure and spectroscopy of chromene analogues.
特性
IUPAC Name |
3,4-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-8-9(2)15(17)19-14-7-12(5-6-13(8)14)18-11(4)10(3)16/h5-7,11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNZFKVXGBBLCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392028 |
Source


|
| Record name | 3,4-Dimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one | |
CAS RN |
314742-02-4 |
Source


|
| Record name | 3,4-Dimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

